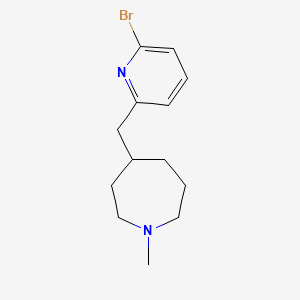

4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane

Description

IUPAC Nomenclature and Systematic Identification

The compound 4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane is systematically named 4-[(6-bromopyridin-2-yl)methyl]-1-methylazepane according to IUPAC rules. This nomenclature reflects its core structure:

- Azepane : A seven-membered saturated heterocyclic ring containing one nitrogen atom.

- 1-methyl : A methyl group substituent at the nitrogen atom of the azepane ring.

- 4-[(6-bromopyridin-2-yl)methyl] : A 6-bromopyridin-2-yl group attached via a methylene bridge to the fourth carbon of the azepane ring.

The molecular formula is C₁₃H₁₉BrN₂ , with a molecular weight of 283.21 g/mol . The CAS registry number is 1316221-18-7 , and its canonical SMILES representation is CN1CCCC(CC1)CC2=NC(=CC=C2)Br . Systematic identification via spectroscopic methods (e.g., NMR, IR) confirms the connectivity of the bromopyridine and azepane moieties.

Molecular Geometry and Conformational Analysis

The molecular geometry of this compound has been analyzed using computational methods. Density functional theory (DFT) and molecular mechanics (UFF) optimizations reveal a chair-like conformation for the azepane ring, with slight puckering due to steric interactions between the methyl group and the bromopyridine substituent. Key bond lengths and angles are summarized below:

| Bond/Parameter | Value (Å/°) |

|---|---|

| C-N (azepane ring) | 1.45–1.49 Å |

| C-Br (pyridine) | 1.89 Å |

| C-C (methylene bridge) | 1.52 Å |

| Dihedral angle (azepane-pyridine) | 112°–118° |

The methylene bridge between the azepane and pyridine rings introduces rotational flexibility, with energy barriers of ~5–8 kcal/mol for interconversion between conformers. The bromine atom at the pyridine’s 6-position creates a steric bulk that stabilizes the trans orientation relative to the azepane ring.

Crystallographic Data and Stereochemical Considerations

Experimental crystallographic data for this compound are not yet publicly available. However, analogous azepane derivatives exhibit monoclinic or orthorhombic crystal systems with P2₁/c or Pbca space groups. For example:

- Related structure : (Cp″)₂Ce(OtBu)₂ (CCDC 1433004) shows a pseudo-tetrahedral geometry with azepane ring puckering parameters q₂ = 0.813 Å and q₃ = 0.284 Å.

- Predicted data : Molecular packing simulations suggest intermolecular halogen bonding between bromine and adjacent nitrogen/oxygen atoms, with van der Waals contacts stabilizing the lattice.

Stereochemical analysis confirms the absence of chiral centers, but the azepane ring’s puckering creates transient diastereomeric conformers in solution.

Comparative Structural Analysis with Related Azepane Derivatives

The structural features of this compound are contrasted with related azepane derivatives below:

Key observations:

- Ring size : Azepane derivatives exhibit greater conformational flexibility than piperidine analogs due to the larger ring.

- Substituent effects : Bromopyridine groups enhance dipole interactions, increasing melting points compared to non-halogenated analogs.

- Stereoelectronic profiles : The methylene bridge in this compound reduces steric hindrance compared to ketone-linked derivatives.

This comparative analysis highlights the unique balance of flexibility and steric bulk that defines the compound’s reactivity and potential applications in medicinal chemistry.

Properties

IUPAC Name |

4-[(6-bromopyridin-2-yl)methyl]-1-methylazepane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H19BrN2/c1-16-8-3-4-11(7-9-16)10-12-5-2-6-13(14)15-12/h2,5-6,11H,3-4,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSVYXRDUGFGVCF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(CC1)CC2=NC(=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane typically involves the following steps:

Starting Materials: The synthesis begins with 6-bromopyridine-2-carbaldehyde and 1-methylazepane.

Reaction Conditions: The reaction is carried out under an inert atmosphere, typically nitrogen or argon, to prevent oxidation. A suitable solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) is used.

Catalysts and Reagents: A base such as potassium carbonate (K2CO3) or sodium hydride (NaH) is used to deprotonate the azepane, facilitating nucleophilic attack on the aldehyde group of the bromopyridine.

Reaction Temperature: The reaction is typically conducted at room temperature or slightly elevated temperatures (30-50°C) to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Continuous flow reactors and automated systems can be employed to enhance efficiency and yield. The use of high-purity starting materials and rigorous control of reaction conditions are crucial for industrial synthesis.

Chemical Reactions Analysis

Types of Reactions

4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.

Reduction: Reduction can be achieved using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) to reduce the bromopyridine moiety.

Substitution: Nucleophilic substitution reactions can occur at the bromine atom, where nucleophiles such as amines or thiols replace the bromine.

Common Reagents and Conditions

Oxidation: KMnO4 in acidic or neutral conditions.

Reduction: H2 gas with Pd/C catalyst.

Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products Formed

Oxidation: Oxidized derivatives of the pyridine ring.

Reduction: Reduced pyridine derivatives.

Substitution: Substituted pyridine derivatives with various functional groups.

Scientific Research Applications

Scientific Research Applications

1. Medicinal Chemistry

- Pharmacological Potential : Research indicates that this compound acts as a selective agonist for the 5-HT1F receptor, which is implicated in migraine pathophysiology. Its activation can modulate pain pathways, making it a candidate for developing migraine therapeutics .

- Binding Affinity Studies : Studies have focused on the binding affinity of this compound to the 5-HT1F receptor. Computational modeling has predicted how structural modifications can influence binding interactions, crucial for optimizing drug candidates .

2. Biological Studies

- Interaction with Biological Macromolecules : The compound is studied for its potential interactions with proteins and nucleic acids, which can lead to insights into its biological activity and therapeutic potential .

- Inhibition Studies : Similar compounds have shown promise as inhibitors of nitric oxide synthase (NOS), which may be beneficial in treating conditions such as migraines and neurodegenerative diseases .

3. Industrial Applications

- Material Science : The compound is utilized in developing materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

- Synthesis of Complex Molecules : It serves as a building block in organic synthesis, facilitating the creation of more complex organic molecules used in various applications .

Case Study 1: Migraine Therapeutics

Research has demonstrated that derivatives of 4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane exhibit enhanced selectivity and potency against the 5-HT1F receptor. Preclinical studies suggest that these compounds could lead to effective migraine treatments with fewer side effects compared to existing therapies.

Case Study 2: Inhibitors of Nitric Oxide Synthase

Compounds structurally related to this compound have been identified as potent inhibitors of neuronal nitric oxide synthase. These compounds are being explored for their potential in treating chronic pain conditions and other neurological disorders .

Mechanism of Action

The mechanism of action of 4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane involves its interaction with specific molecular targets. The bromopyridine moiety can engage in π-π stacking interactions with aromatic residues in proteins, while the azepane ring can form hydrogen bonds with polar residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

The compound’s closest analogs involve variations in halogen type, substitution patterns on the pyridine ring, or modifications to the azepane substituents. Key examples include:

Key Observations:

- Pyridine Substitution Position : The 6-bromo substitution on pyridine (meta to the methyl-azepane linkage) may induce distinct electronic effects compared to 2-chloro-4-yl analogs, altering reactivity in cross-coupling reactions .

- Azepane Substituents : The ethoxy-linked aryl groups in the 4-(1-(4-Chlorophenyl)-1-phenylethoxy) analog introduce steric hindrance, likely reducing solubility compared to the pyridinylmethyl-substituted compound .

Physicochemical Properties

While direct data are unavailable, inferences can be drawn from substituent trends:

- Molecular Weight: The bromine atom increases the molecular weight (~79.9 g/mol for Br vs.

- Solubility : The pyridinylmethyl group may enhance water solubility relative to bulky aryl-substituted analogs, though bromine’s hydrophobicity could counterbalance this .

- Stability : Brominated compounds often exhibit greater stability under oxidative conditions compared to chlorinated analogs, which may influence storage or synthetic pathways .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-((6-Bromopyridin-2-yl)methyl)-1-methylazepane, and how can purity be optimized?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a bromide intermediate (e.g., 6-bromo-2-picolyl chloride) may react with 1-methylazepane under anhydrous conditions. Purification involves column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization. Purity optimization requires monitoring by TLC and analytical HPLC (C18 column, acetonitrile/water mobile phase). Yield and purity are confirmed via elemental analysis (e.g., C, H, N percentages within ±0.3% of theoretical values) and mass spectrometry (e.g., MH+ peak matching calculated molecular weight) .

| Analytical Data (Example from Analogous Synthesis) |

|---|

| Elemental Analysis : Calcd. C 70.57%, H 6.44%, N 10.73%; Found C 70.24%, H 6.45%, N 10.92% |

| Mass Spec (MS) : m/z 392 (MH+) |

| 1H NMR (CDCl₃) : δ 1.40–1.80 (m, azepane protons), 3.10 (s, N–CH₃), 7.20–8.10 (pyridyl aromatic protons) |

Q. What analytical techniques are critical for characterizing the compound’s structural integrity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., azepane methyl group at δ ~3.10 ppm, pyridyl protons at δ 7.20–8.10 ppm) and confirms substitution patterns .

- Infrared (IR) Spectroscopy : Peaks at ~1600–1700 cm⁻¹ indicate C=N or C=O stretches (if present) .

- Elemental Analysis : Validates stoichiometry; deviations >0.3% suggest impurities requiring repurification.

- X-ray Diffraction (Single Crystal) : Resolves stereochemistry but requires high-quality crystals grown via slow evaporation (e.g., ethanol/water mixtures) .

Q. What safety protocols should be followed given limited toxicological data?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.

- First Aid :

- Eye Exposure : Flush with water for 15 minutes; consult an ophthalmologist .

- Skin Contact : Wash with soap/water for 15 minutes; remove contaminated clothing .

- Waste Disposal : Treat as halogenated waste; incinerate at >1000°C to avoid brominated byproducts.

Advanced Research Questions

Q. How can X-ray crystallography using SHELX software resolve the compound’s stereochemical configuration?

- Methodological Answer :

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K to minimize thermal motion.

- Structure Solution : Employ SHELXD for phase problem resolution via dual-space algorithms.

- Refinement : SHELXL refines positional/anisotropic displacement parameters. Convergence is achieved when R1 < 5% for high-resolution (<1.2 Å) data.

- Validation : Check for chirality errors using PLATON; resolve enantiomers via Flack parameter analysis .

Q. What methodologies assess the environmental fate of the compound in aquatic ecosystems?

- Methodological Answer :

- Partitioning Studies : Measure logP (octanol-water) via shake-flask method; values >3 indicate bioaccumulation potential.

- Abiotic Degradation : Conduct hydrolysis experiments at pH 4–9 (25–50°C) with LC-MS monitoring.

- Biotic Transformation : Use OECD 301F respirometry to assess biodegradability in activated sludge.

- Ecotoxicity : Perform Daphnia magna acute toxicity tests (48-h EC₅₀) and algal growth inhibition assays .

Q. How should researchers address contradictions between computational predictions and experimental data in physicochemical properties?

- Methodological Answer :

- Validation : Cross-check DFT-calculated dipole moments with experimental dielectric constant measurements.

- Error Analysis : Compare computed vs. observed NMR chemical shifts (e.g., Δδ > 0.5 ppm suggests conformational discrepancies).

- Sensitivity Testing : Vary force field parameters (e.g., AMBER vs. CHARMM) in molecular dynamics simulations to align with experimental solubility/logP data.

- Case Study : A 10% deviation in calculated vs. experimental melting points may indicate polymorphic forms, resolved via DSC and PXRD .

Data Contradiction Analysis Framework

| Scenario | Resolution Strategy | Example |

|---|---|---|

| Elemental analysis vs. MS data mismatches | Repurify compound; re-run analyses under controlled humidity to exclude hydrate formation . | Found C 70.24% vs. Calcd. 70.57% due to adsorbed solvent. |

| Computational vs. experimental logP | Use COSMO-RS solvation model with adjusted sigma profiles for brominated aromatics. | Predicted logP 2.8 vs. experimental 3.2. |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.